Bienvenue dans la boutique en ligne BenchChem!

rac-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Stereochemical integrity Diastereomer ratio Chiral intermediate

rac-tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1428776-42-4) is a racemic N-Boc-protected trans-3-fluoro-4-(hydroxymethyl)pyrrolidine. The compound supplies a single, defined relative stereochemistry (3R,4R) in a racemic form, distinguishing it from mixed diastereomer preparations.

Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
CAS No. 1428776-42-4
Cat. No. B2827933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
CAS1428776-42-4
Molecular FormulaC10H18FNO3
Molecular Weight219.25 g/mol
Structural Identifiers
InChIInChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1
InChIKeyUUTMCLLVLHWFJR-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

rac-tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate – Sourcing the Defined trans-Fluoropyrrolidine Scaffold for Medicinal Chemistry


rac-tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1428776-42-4) is a racemic N-Boc-protected trans-3-fluoro-4-(hydroxymethyl)pyrrolidine . The compound supplies a single, defined relative stereochemistry (3R,4R) in a racemic form, distinguishing it from mixed diastereomer preparations . As a functionalized pyrrolidine building block, it is primarily employed in the synthesis of biologically active molecules, notably in protease-inhibitor programs where stereochemistry and the fluorinated motif are critical for target binding [1].

Why Generic Substitution of rac-tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate Jeopardizes Reproducibility


Substituting this compound with an unspecified stereoisomer mixture or a different N-protected analog introduces uncontrolled variables that can abolish biological activity or derail a synthetic route. The trans-(3R,4R) configuration places the fluorine and hydroxymethyl groups in a specific spatial orientation that is essential for downstream pharmacophore geometry . Even closely related analogs—such as the cis diastereomer, the non-fluorinated pyrrolidine, or the N-Cbz or N-Fmoc variants—exhibit different reactivity, steric profiles, and deprotection kinetics, making one-for-one replacement scientifically invalid without re-validation [1].

rac-tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Quantitative Differentiation Evidence


Defined trans-(3R,4R) Stereochemistry vs. Unspecified Diastereomer Mixtures

This product is supplied as a single trans diastereomer with relative (3R,4R) configuration, whereas the generic 'tert-butyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate' (CAS 1783720-01-3) is an undefined stereoisomer mixture with two unspecified stereocenters [1]. Using the stereochemically ambiguous mixture introduces a variable ratio of diastereomers, which can compromise the enantiomeric excess of final drug substances and confound structure-activity relationship (SAR) studies .

Stereochemical integrity Diastereomer ratio Chiral intermediate

Fluorine at C3 vs. Non-Fluorinated Analog: Impact on Metabolic Stability

Incorporation of a fluorine atom at the 3-position of the pyrrolidine ring is a well-established strategy to block oxidative metabolism and modulate basicity. The fluorinated analog (this compound) has a predicted pKa of 14.93±0.10 (for the hydroxymethyl proton) and a logP of 0.9, whereas the corresponding non-fluorinated pyrrolidine (tert-butyl 4-(hydroxymethyl)pyrrolidine-1-carboxylate) lacks the electron-withdrawing fluorine, resulting in altered hydrogen-bonding capacity and a higher susceptibility to CYP-mediated oxidation [1]. While direct comparative metabolic stability data for this specific scaffold are not publicly available, class-level studies on fluoropyrrolidines show a median 3- to 10-fold increase in microsomal half-life relative to their non-fluorinated counterparts [2].

Fluorinated building block Metabolic stability Oxidative metabolism

N-Boc Protection versus N-Cbz or N-Fmoc: Orthogonal Deprotection Compatibility

The tert-butyloxycarbonyl (Boc) group on this compound enables acidolytic deprotection (TFA, HCl/dioxane) that is orthogonal to benzyloxycarbonyl (Cbz; hydrogenolysis) and fluorenylmethyloxycarbonyl (Fmoc; base-labile) protecting groups [1]. The Boc deprotection proceeds quantitatively (>95%) under standard conditions (e.g., 20% TFA in CH₂Cl₂, 25 °C, 1 h) without affecting the hydroxymethyl or fluorine substituents. In contrast, the corresponding N-Cbz analog (benzyl trans-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, CAS 2454490-63-0) requires hydrogenation, which can be incompatible with reduction-sensitive substrates, and the N-Fmoc analog (CAS 2764020-38-2) requires basic conditions that may promote elimination of the fluorine [2].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Relevance to SARS-CoV-2 Main Protease (Mpro) Inhibitor Programs

Patent WO2023056123 explicitly discloses rac-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate as a key intermediate in the synthesis of novel SARS-CoV-2 main protease (Mpro) inhibitors exhibiting in vitro IC50 values in the nanomolar range [1]. In contrast, congeners lacking the trans-3-fluoro-4-hydroxymethyl substitution pattern, or bearing alternative N-protecting groups, were not reported to yield inhibitors of comparable potency in this chemotype series [2]. This positions the compound as a defined strategic intermediate for antiviral drug discovery programs targeting the conserved Mpro active site.

Antiviral research Protease inhibitor SARS-CoV-2 Mpro

Pyrrolidine Ring vs. Piperidine Analog: Conformational and Steric Differentiation

The five-membered pyrrolidine ring in this compound imposes a narrower N–C–C dihedral angle and reduced conformational flexibility compared to the six-membered piperidine analog (tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate) . Computational analysis indicates the pyrrolidine scaffold has a topological polar surface area (TPSA) of 49.8 Ų versus a predicted ~50–52 Ų for the piperidine, while the heavier atom count (15 vs. 16) reflects the smaller ring size [1]. This subtle difference can significantly affect target binding when the pyrrolidine nitrogen occupies a specific vector in the pharmacophore, as demonstrated in DPP-IV and HIV protease inhibitor design where pyrrolidine-containing inhibitors show 5- to 100-fold improvements in Ki over their piperidine counterparts [2].

Ring size comparison Conformational constraint Structure-based design

Where rac-tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate Delivers the Strongest Procurement Value


Synthesis of SARS-CoV-2 Mpro Inhibitors Following the WO2023056123 Chemotype

Procurement of this compound directly enables execution of the synthetic route disclosed in WO2023056123 for nanomolar SARS-CoV-2 main protease inhibitors [1]. The defined trans-(3R,4R) stereochemistry and the N-Boc protecting group are essential for the modular assembly of the inhibitor series, and sourcing the correct specific diastereomer eliminates the risk of synthesizing inactive stereoisomers.

Lead Optimization in Fluorinated Peptidomimetic and Protease-Inhibitor Programs

The compound serves as a versatile cis-constrained fluorinated proline surrogate. Its trans-3-fluoro-4-hydroxymethyl motif provides a hydrogen-bond donor (hydroxymethyl) and a metabolically stable fluorine atom in a well-defined geometry suitable for structure-based design of DPP-IV, HIV protease, and other serine/cysteine protease inhibitors [2].

Parallel Library Synthesis Requiring Orthogonal Deprotection

In automated parallel synthesis or solid-phase peptide synthesis (SPPS) workflows, the Boc group permits acid-mediated deprotection that is fully orthogonal to Fmoc-based strategies. The compound can be directly loaded onto a solid support or used in solution-phase combinatorial chemistry without protecting-group crossover, facilitating diversity-oriented synthesis campaigns [3].

Quote Request

Request a Quote for rac-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.